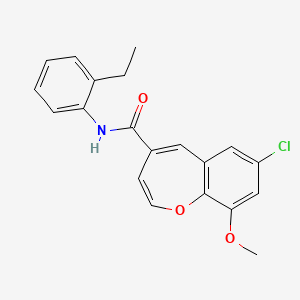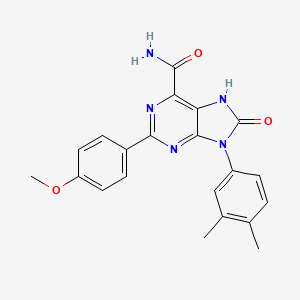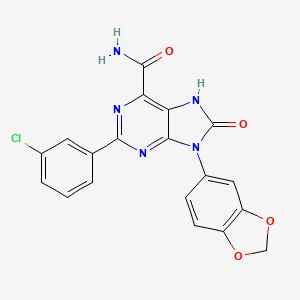
7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide (CEMBOC) is a novel synthetic compound that has been studied for its potential applications in scientific research. CEMBOC has been found to possess unique biochemical and physiological properties that make it an attractive candidate for use in laboratory experiments.
Scientific Research Applications
7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide has been studied for its potential applications in scientific research. It has been found to possess unique biochemical and physiological properties that make it an attractive candidate for use in laboratory experiments. These properties include its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide has also been found to possess anti-bacterial, anti-fungal, and anti-viral activities. Furthermore, it has been found to possess anti-diabetic, anti-allergic, and anti-depressant effects.
Mechanism of Action
The mechanism of action of 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide is not yet fully understood. However, it is believed that 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It is also believed that 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide may act by modulating the activity of certain transcription factors, such as nuclear factor-κB (NF-κB), which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. It has also been found to possess anti-bacterial, anti-fungal, and anti-viral activities. Furthermore, it has been found to possess anti-diabetic, anti-allergic, and anti-depressant effects.
Advantages and Limitations for Lab Experiments
The advantages of using 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide in laboratory experiments include its relatively simple synthesis method, its high yield of product, and its wide range of biochemical and physiological effects. The main limitation of using 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide in laboratory experiments is the lack of understanding of its mechanism of action.
Future Directions
Future research on 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide should focus on further elucidating its mechanism of action and exploring its potential applications in the fields of medicine and biotechnology. Additionally, further research should be conducted to investigate the effects of 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide on other biochemical and physiological processes, such as metabolism and cell signaling. Finally, further research should be conducted to investigate the potential toxic effects of 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide.
Synthesis Methods
7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide is synthesized by a multi-step process involving the condensation of 2-ethylphenol, benzaldehyde, and chloroacetic acid in the presence of a base. The resulting product is then treated with methoxylamine hydrochloride to form the desired 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide. This method of synthesis has been found to be relatively simple and efficient, and yields a high yield of product.
properties
IUPAC Name |
7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-3-13-6-4-5-7-17(13)22-20(23)14-8-9-25-19-15(10-14)11-16(21)12-18(19)24-2/h4-12H,3H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQRLHMMRKMXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6510448.png)

![2-(3-ethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6510457.png)

![7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6510469.png)

![methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B6510495.png)
![ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B6510503.png)
![6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-chlorobenzoate](/img/structure/B6510508.png)
![1-[(4-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B6510529.png)
![2-[4-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B6510535.png)
![3-methyl-5-[2-(naphthalen-1-yl)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B6510537.png)
![2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6510540.png)
![2-{[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B6510544.png)